Cas no 55867-10-2 (5-(dimethylamino)pent-1-en-3-one)

5-(Dimethylamino)pent-1-en-3-one is a versatile α,β-unsaturated ketone derivative featuring a dimethylamino substituent at the γ-position. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for Michael additions and cyclization reactions. The electron-donating dimethylamino group enhances the compound's nucleophilic character, facilitating selective functionalization. Its conjugated enone system allows for applications in heterocycle formation and as a building block for pharmaceuticals or agrochemicals. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Its well-defined reactivity profile and synthetic utility make it a useful reagent for researchers in fine chemical and medicinal chemistry applications.
5-(dimethylamino)pent-1-en-3-one structure
55867-10-2 structure
Product name:5-(dimethylamino)pent-1-en-3-one
CAS No:55867-10-2
MF:C7H13NO
MW:127.184221982956
CID:4037243
PubChem ID:10176144

5-(dimethylamino)pent-1-en-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-Penten-3-one, 5-(dimethylamino)-
    • 5-(dimethylamino)pent-1-en-3-one
    • EN300-1867014
    • 55867-10-2
    • SCHEMBL1059458
    • Inchi: InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h4H,1,5-6H2,2-3H3
    • InChI Key: PENDLXYAEYGSTB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 127.099714038Da
  • Monoisotopic Mass: 127.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 20.3Ų

5-(dimethylamino)pent-1-en-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867014-10.0g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
10g
$4729.0 2023-06-03
Enamine
EN300-1867014-0.25g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
0.25g
$774.0 2023-09-18
Enamine
EN300-1867014-5g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
5g
$2443.0 2023-09-18
Enamine
EN300-1867014-1.0g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
1g
$1100.0 2023-06-03
Enamine
EN300-1867014-0.5g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
0.5g
$809.0 2023-09-18
Enamine
EN300-1867014-0.05g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
0.05g
$707.0 2023-09-18
Enamine
EN300-1867014-1g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
1g
$842.0 2023-09-18
Enamine
EN300-1867014-10g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
10g
$3622.0 2023-09-18
Enamine
EN300-1867014-2.5g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
2.5g
$1650.0 2023-09-18
Enamine
EN300-1867014-0.1g
5-(dimethylamino)pent-1-en-3-one
55867-10-2
0.1g
$741.0 2023-09-18

5-(dimethylamino)pent-1-en-3-one Related Literature

Additional information on 5-(dimethylamino)pent-1-en-3-one

5-(Dimethylamino)pent-1-en-3-one: A Comprehensive Overview

5-(Dimethylamino)pent-1-en-3-one, also known by its CAS registry number 55867-10-2, is a compound of significant interest in various fields of chemistry and chemical engineering. This compound is a member of the enamine family, which has been extensively studied for its unique chemical properties and applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 5-(Dimethylamino)pent-1-en-3-one.

The molecular structure of 5-(Dimethylamino)pent-1-en-3-one consists of a five-carbon chain with a ketone group at position 3 and a dimethylamino group at position 5. The presence of the dimethylamino group introduces significant steric and electronic effects, making this compound highly reactive under certain conditions. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and selectivity in various chemical reactions.

One of the most notable applications of 5-(Dimethylamino)pent-1-en-3-one is in organic synthesis as a versatile building block. Its ability to undergo nucleophilic addition reactions makes it an invaluable intermediate in the production of complex molecules, including pharmaceuticals and agrochemicals. For instance, researchers have utilized this compound in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.

Recent advancements in green chemistry have also brought attention to the environmentally friendly synthesis of 5-(Dimethylamino)pent-1-en-3-one. Traditional methods often involve the use of hazardous reagents and conditions, but modern approaches now focus on catalytic systems that minimize waste and energy consumption. For example, enzymatic catalysis has been explored as a sustainable method for synthesizing this compound, aligning with global efforts to promote eco-friendly chemical processes.

In addition to its synthetic applications, 5-(Dimethylamino)pent-1-en-3-one has found utility in materials science. Its ability to form stable enamines with aldehydes and ketones has been leveraged in the development of novel materials with tailored properties. Recent research has demonstrated its potential in creating advanced polymers and coatings with enhanced mechanical and thermal stability.

The study of 5-(Dimethylamino)pent-1-en-3-one has also extended into computational chemistry. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity at the quantum level. These studies have not only deepened our understanding of the compound's behavior but also paved the way for predictive modeling in drug design and material discovery.

In conclusion, 5-(Dimethylamino)pent-1-en-3-one (CAS No. 55867-10-2) stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications, coupled with ongoing research into sustainable synthesis methods and novel applications, ensure that this compound will continue to play a pivotal role in advancing scientific knowledge and technological innovation.

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